2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one features a benzodioxole moiety linked to a pyrrolidine ring substituted with a phenyl-triazole group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes. The benzodioxole group (a methylenedioxy bridge) is known for enhancing metabolic stability and membrane permeability, while the triazole-pyrrolidine system may contribute to hydrogen bonding and π-π interactions in biological systems . Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL and visualization tools such as WinGX .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(11-15-6-7-19-20(10-15)28-14-27-19)24-9-8-17(12-24)25-13-18(22-23-25)16-4-2-1-3-5-16/h1-7,10,13,17H,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWBQYHRAUQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzodioxole moiety and a triazole ring, which are known for their diverse biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a series of related compounds were tested against various cancer cell lines including HCT116 and Mia-PaCa2. The results showed varying degrees of potency:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
These findings suggest that modifications to the structure can enhance or diminish anticancer activity, highlighting the importance of SAR studies in drug development .
The mechanism by which this compound exerts its biological effects is primarily through the interaction with specific biological targets. The triazole ring is known to inhibit enzymes involved in cancer cell proliferation and survival. Additionally, the benzodioxole moiety may enhance binding affinity to these targets due to its electron-donating properties.
Study on Anticancer Activity
In one study conducted by Gollapudi et al., a series of triazole derivatives were synthesized and their anticancer activities were evaluated. The lead compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value indicating potent activity. The study emphasized the role of structural modifications in enhancing biological efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of both the benzodioxole and triazole rings is crucial for maintaining biological activity. Variations in substituents on these rings can lead to significant changes in potency and selectivity towards cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound’s structural analogs can be categorized based on their heterocyclic cores and substituents. Key examples from the literature include:
Key Observations:
- Benzodioxole vs. Chlorophenyl/Benzothiazole: The benzodioxole group in the target compound and may improve metabolic stability compared to chlorophenyl or benzothiazole derivatives, which could exhibit different electronic properties and binding affinities.
- Triazole vs. Pyrazole/Pyrazolone: The 1,2,3-triazole in the target compound offers robust hydrogen-bonding capabilities and click chemistry compatibility, whereas pyrazole and pyrazolone cores may prioritize different interaction profiles (e.g., pyrazolone’s keto group enabling tautomerism).
- Pyrrolidine vs.
Preparation Methods
Synthesis via Friedel-Crafts Acylation
The 1,3-benzodioxole acetyl group is typically synthesized via Friedel-Crafts acylation of sesamol (1,3-benzodioxol-5-ol) with acetyl chloride in the presence of Lewis acids such as AlCl₃. However, modifications using paraformaldehyde and dimethylamine hydrochloride under reflux conditions have been reported to yield Mannich base intermediates, which are subsequently hydrolyzed to the acetyl derivative. For instance, heating 1,3-benzodioxol-5-yl ethanone with dimethylamine hydrochloride and paraformaldehyde in ethanol produces a Mannich base hydrochloride, which is then treated with imidazole to yield the acetylated product.
Reaction Conditions
- Reactants : 1,3-Benzodioxol-5-yl ethanone, dimethylamine hydrochloride, paraformaldehyde
- Catalyst : Concentrated HCl (0.5 mL)
- Solvent : Absolute ethanol
- Temperature : Reflux (2 hours)
- Yield : 47% after hydrolysis
Synthesis of 3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Pyrrolidine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The pyrrolidine-triazole fragment is constructed via a two-step process:
- Pyrrolidine Functionalization : 3-Aminopyrrolidine is reacted with propargyl bromide to introduce an alkyne group.
- Click Chemistry : The alkyne-substituted pyrrolidine undergoes CuAAC with phenyl azide to form the 1,2,3-triazole ring.
Procedure
- Step 1 : 3-Aminopyrrolidine (1.0 equiv.) is treated with propargyl bromide (1.2 equiv.) in acetonitrile at 25°C for 24 hours.
- Step 2 : The alkyne intermediate is reacted with phenyl azide (1.5 equiv.) in the presence of CuI (8 mol%) and sodium ascorbate in THF/H₂O (1:1) at 60°C for 12 hours.
Characterization Data
- 1H NMR (DMSO-d₆) : δ 7.83 (s, 1H, triazole-H), 7.55–7.45 (m, 5H, Ph-H), 4.21 (t, J = 7.2 Hz, 1H, pyrrolidine-H).
- Yield : 72% after column chromatography.
Coupling of Fragments via Nucleophilic Acylation
The final step involves coupling the acetyl chloride derivative of 1,3-benzodioxole with the triazole-pyrrolidine moiety. This is achieved through a nucleophilic acyl substitution reaction under inert conditions.
Optimized Protocol
- Reactants : 2-(2H-1,3-Benzodioxol-5-yl)acetyl chloride (1.0 equiv.), 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.1 equiv.)
- Base : Triethylamine (2.0 equiv.)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C to room temperature, 12 hours
- Workup : Extraction with ethyl acetate, drying over MgSO₄, and purification via silica gel chromatography.
Yield : 65% (white crystalline solid)
Critical Analysis of Methodologies
Catalytic Efficiency in Triazole Formation
The use of CuI in CuAAC reactions (as in Step 3.1) provides superior regioselectivity for 1,4-disubstituted triazoles compared to Ru-catalyzed methods. However, Pd-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, have been employed for introducing aryl groups into the benzodioxole core, though these are less relevant for the target molecule.
Solvent and Temperature Effects
- Friedel-Crafts Acylation : Ethanol as a solvent minimizes side reactions compared to more polar solvents like DMF.
- Click Chemistry : THF/H₂O mixtures enhance reaction rates by improving reagent solubility.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Evidence
Single-crystal X-ray diffraction of related compounds confirms the planar geometry of the benzodioxole ring and the chair conformation of the pyrrolidine-triazole moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
